molecular formula C10H10ClF3 B6329615 4-Isopropyl-2-(trifluoromethyl)chlorobenzene CAS No. 1357625-56-9

4-Isopropyl-2-(trifluoromethyl)chlorobenzene

Cat. No.: B6329615
CAS No.: 1357625-56-9
M. Wt: 222.63 g/mol
InChI Key: NENPOZZSGMXQFI-UHFFFAOYSA-N
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Description

4-Isopropyl-2-(trifluoromethyl)chlorobenzene: is an aromatic compound characterized by the presence of an isopropyl group, a trifluoromethyl group, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-(trifluoromethyl)chlorobenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-(trifluoromethyl)chlorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2-(trifluoromethyl)chlorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in nitration, sulfonation, and halogenation reactions, where the trifluoromethyl and chlorine groups influence the regioselectivity of the substitution.

    Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are used under controlled temperatures.

    Sulfonation: Sulfur trioxide or chlorosulfonic acid in the presence of a solvent like dichloromethane.

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Nitration: 4-Isopropyl-2-(trifluoromethyl)-1-nitrobenzene.

    Sulfonation: 4-Isopropyl-2-(trifluoromethyl)benzenesulfonic acid.

    Halogenation: 4-Isopropyl-2-(trifluoromethyl)-1-chlorobenzene or 4-Isopropyl-2-(trifluoromethyl)-1-bromobenzene.

Scientific Research Applications

4-Isopropyl-2-(trifluoromethyl)chlorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Pharmaceutical Research: It is investigated for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.

    Chemical Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(trifluoromethyl)chlorobenzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that undergoes various transformations to form desired products. In pharmaceutical research, its mechanism of action may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

    4-Isopropyl-2-(trifluoromethyl)benzene: Lacks the chlorine atom, which affects its reactivity and applications.

    4-Isopropyl-2-(trifluoromethyl)fluorobenzene: Contains a fluorine atom instead of chlorine, leading to different chemical properties.

    4-Isopropyl-2-(trifluoromethyl)bromobenzene: Contains a bromine atom, which influences its reactivity in substitution reactions.

Uniqueness: 4-Isopropyl-2-(trifluoromethyl)chlorobenzene is unique due to the combined presence of isopropyl, trifluoromethyl, and chlorine groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in specific synthetic and research applications.

Properties

IUPAC Name

1-chloro-4-propan-2-yl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3/c1-6(2)7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPOZZSGMXQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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